Cas no 450343-76-7 (4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide)

4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide structure
450343-76-7 structure
Product Name:4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide
CAS No:450343-76-7
MF:C24H33N3OS
MW:411.603324651718
CID:6030375
PubChem ID:3323042
Update Time:2025-07-16

4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide
    • 4-butyl-N-(2-(2,3-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide
    • Cyclohexanecarboxamide, 4-butyl-N-[2-(2,3-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-
    • SR-01000569796-1
    • 450343-76-7
    • F0541-1485
    • 4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
    • AKOS024582227
    • SR-01000569796
    • Oprea1_438208
    • 4-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
    • 4-butyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
    • Inchi: 1S/C24H33N3OS/c1-4-5-8-18-10-12-19(13-11-18)24(28)25-23-20-14-29-15-21(20)26-27(23)22-9-6-7-16(2)17(22)3/h6-7,9,18-19H,4-5,8,10-15H2,1-3H3,(H,25,28)
    • InChI Key: KSAUZVRWVNXDJQ-UHFFFAOYSA-N
    • SMILES: C1(C(NC2N(C3=CC=CC(C)=C3C)N=C3CSCC3=2)=O)CCC(CCCC)CC1

Computed Properties

  • Exact Mass: 411.23443386g/mol
  • Monoisotopic Mass: 411.23443386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 72.2Ų

4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide Pricemore >>

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Additional information on 4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide

Recent Advances in the Study of 4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide (CAS: 450343-76-7)

The compound 4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide (CAS: 450343-76-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, with its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense scientific inquiry.

One of the key areas of research has been the compound's interaction with specific protein targets. Preliminary data suggest that 450343-76-7 exhibits high affinity for certain receptors involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a kinase implicated in tumor progression, highlighting its potential as an anticancer agent. The study utilized in vitro and in vivo models to validate these findings, providing a robust foundation for further clinical exploration.

Another significant aspect of recent research has been the optimization of the compound's synthetic pathway. Given the complexity of its structure, researchers have been working on developing more efficient and scalable synthesis methods. A recent publication in Organic Process Research & Development detailed a novel synthetic route that improves yield and reduces the number of steps, thereby enhancing the feasibility of large-scale production. This advancement is critical for facilitating future preclinical and clinical studies.

Pharmacokinetic studies have also been a focal point, with researchers investigating the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate that 450343-76-7 has favorable bioavailability and a relatively long half-life, which are desirable traits for a drug candidate. However, challenges such as potential drug-drug interactions and metabolic stability in human models remain to be addressed. Ongoing studies are employing advanced techniques like mass spectrometry and nuclear magnetic resonance (NMR) to further characterize these properties.

In addition to its therapeutic potential, the safety profile of 450343-76-7 has been under scrutiny. Toxicology studies conducted in animal models have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging, but comprehensive safety assessments, including genotoxicity and carcinogenicity studies, are still needed to ensure its suitability for human use.

Looking ahead, the research community is optimistic about the prospects of 450343-76-7. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development. Future studies will likely focus on expanding its therapeutic indications, improving formulation strategies, and conducting early-phase clinical trials. The compound's unique chemical scaffold and biological activity position it as a promising candidate for addressing unmet medical needs in oncology and inflammation.

In conclusion, the recent advancements in the study of 4-butyl-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylcyclohexane-1-carboxamide (450343-76-7) underscore its potential as a versatile therapeutic agent. While significant progress has been made, further research is essential to fully realize its clinical benefits. The ongoing investigations into its mechanism, synthesis, and safety will undoubtedly contribute to the broader field of chemical biology and drug discovery.

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